molecular formula C20H23ClN2O B2611908 N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride CAS No. 2460749-01-1

N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride

Cat. No.: B2611908
CAS No.: 2460749-01-1
M. Wt: 342.87
InChI Key: JEMRLKOJSCGNOB-UHFFFAOYSA-N
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Description

N-(1-Aminospiro[33]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride typically involves multi-step reactions. One common method includes the [2+2] cycloaddition of dichloroketene with olefins to form the spirocyclic core . This is followed by further functionalization steps to introduce the acenaphthylene and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the acenaphthylene moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride is unique due to its specific combination of a spirocyclic core and an acenaphthylene moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O.ClH/c21-16-11-17(20(16)9-2-10-20)22-19(23)15-8-7-13-6-5-12-3-1-4-14(15)18(12)13;/h1,3-4,7-8,16-17H,2,5-6,9-11,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRLKOJSCGNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)C3=CC=C4CCC5=C4C3=CC=C5)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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